4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a hydroxypropyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Coupling Reaction: The 4-bromoaniline is then coupled with a suitable carboxylic acid derivative, such as succinic anhydride, under acidic conditions to form the intermediate product.
Hydroxypropylation: The intermediate product is then reacted with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to introduce the hydroxypropyl group.
Final Product Formation: The final step involves the hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl group.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bromophenyl compounds with biological systems.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- 4-((4-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- 4-((4-Methylphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
Uniqueness
4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c14-9-2-4-10(5-3-9)16-12(18)8-11(13(19)20)15-6-1-7-17/h2-5,11,15,17H,1,6-8H2,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGRZRYHQKJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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